1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione
Description
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of an indole core, which is a common structural motif in many biologically active compounds. The compound also features a methoxyphenoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-3-8-16-15(11-12)17(20)18(21)19(16)9-10-23-14-6-4-13(22-2)5-7-14/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOKVBLPECWXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-methylindole-2,3-dione with 2-(4-methoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of the process. Additionally, large-scale production may require the development of specialized equipment and techniques to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxyphenoxy group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and chemical reactivity.
Biology: The compound’s structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: Due to its indole core, it may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the production of various materials, including pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The methoxyphenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, particularly in the presence of methoxy groups and aromatic rings.
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Another compound with a similar methoxyphenoxy group, which can influence its chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of an indole core and a methoxyphenoxy group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
